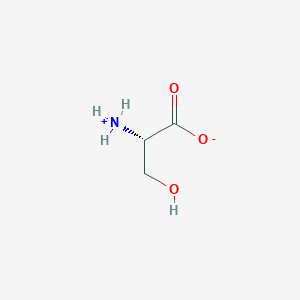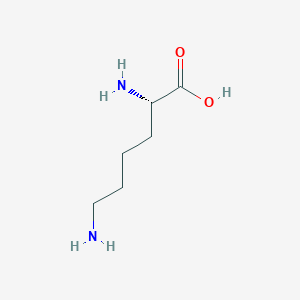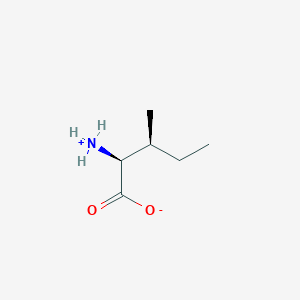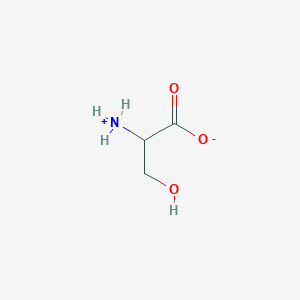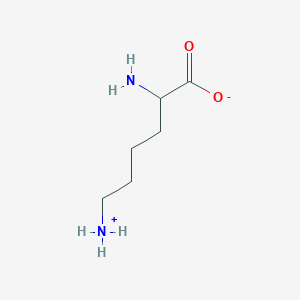
D-glutamina
Descripción general
Descripción
La D-glutamina es un aminoácido no esencial que juega un papel crucial en varios procesos metabólicos. Se sintetiza a partir del ácido glutámico y el amoníaco, y sirve como el principal portador de nitrógeno en el cuerpo. La this compound es una fuente de energía importante para muchas células y está involucrada en numerosas vías bioquímicas .
Aplicaciones Científicas De Investigación
La D-glutamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de péptidos y proteínas.
Biología: Juega un papel en el metabolismo celular y la producción de energía.
Medicina: Se investiga por sus posibles efectos terapéuticos en afecciones como traumas, sepsis y enfermedades inflamatorias intestinales.
Industria: Se utiliza en la producción de productos farmacéuticos, aditivos alimentarios y cosméticos.
Mecanismo De Acción
La D-glutamina ejerce sus efectos a través de varios objetivos moleculares y vías:
Portador de Nitrógeno: Actúa como un portador de nitrógeno, facilitando la síntesis de nucleótidos, aminoácidos y otros compuestos que contienen nitrógeno.
Fuente de Energía: Proporciona energía a las células, particularmente las del sistema inmunitario y el intestino.
Vías Metabólicas: Participa en el ciclo de Krebs, donde se convierte en α-cetoglutarato, un intermedio clave en la producción de energía
Compuestos Similares:
L-glutamina: El isómero L de la glutamina, que se encuentra más comúnmente en la naturaleza y tiene funciones metabólicas similares.
Ácido Glutámico: El precursor tanto de la this compound como de la L-glutamina, involucrado en la neurotransmisión y la síntesis de proteínas.
Asparagina: Otro aminoácido con un grupo amida similar, involucrado en la síntesis y el metabolismo de proteínas
Unicidad de la this compound: La this compound es única en su función específica como portador de nitrógeno y su participación en varias vías metabólicas. A diferencia de la L-glutamina, que es más frecuente en los sistemas biológicos, la this compound tiene aplicaciones especializadas en la investigación y la industria debido a sus propiedades químicas distintas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La D-glutamina se puede sintetizar mediante la amidación del ácido glutámico. Esta reacción típicamente involucra el uso de amoníaco o sales de amonio bajo condiciones controladas. La reacción puede ser catalizada por enzimas como la glutamina sintetasa, que facilita la conversión del ácido glutámico a this compound .
Métodos de Producción Industrial: La producción industrial de this compound a menudo involucra procesos de fermentación utilizando microorganismos genéticamente modificados. Estos microorganismos están diseñados para sobreproducir this compound optimizando las vías metabólicas involucradas en su síntesis. El proceso de fermentación es seguido por pasos de purificación para aislar la this compound del caldo de fermentación .
Análisis De Reacciones Químicas
Tipos de Reacciones: La D-glutamina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar ácido glutámico.
Reducción: Las reacciones de reducción pueden convertir la this compound en otros aminoácidos.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Agentes halogenantes, agentes acilantes.
Principales Productos Formados:
Oxidación: Ácido glutámico.
Reducción: Varios aminoácidos.
Sustitución: Derivados de this compound con diferentes grupos funcionales.
Comparación Con Compuestos Similares
L-glutamine: The L-isomer of glutamine, which is more commonly found in nature and has similar metabolic functions.
Glutamic Acid: The precursor to both D-glutamine and L-glutamine, involved in neurotransmission and protein synthesis.
Asparagine: Another amino acid with a similar amide group, involved in protein synthesis and metabolism
Uniqueness of D-Glutamine: D-glutamine is unique in its specific role as a nitrogen carrier and its involvement in various metabolic pathways. Unlike L-glutamine, which is more prevalent in biological systems, D-glutamine has specialized applications in research and industry due to its distinct chemical properties .
Propiedades
IUPAC Name |
(2R)-2,5-diamino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046345 | |
| Record name | D-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Glutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003423 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5959-95-5 | |
| Record name | D-Glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutamine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glutamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02174 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-amino-4-carbamoylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-GLUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63HB36CA2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Glutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003423 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



